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molecular formula C11H14BrNO3S B8492512 8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8492512
M. Wt: 320.20 g/mol
InChI Key: DVPFUWUKYTZYSX-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

The product of Step 1 (60.5 g, 251 mmol) was diluted with DMF (365 mL). N-bromosuccinimide (49.1 g, 276 mmol) was added, and the solution was heated to 50° C. and stirred for 2 h. The reaction was removed from heat and cooled to 45° C. and H2O (600 mL) containing 15.8 g Na2SO3 was added dropwise affording a solid. The mixture was stirred at room temperature for 1 h, then filtered and washed 2× with H2O (300 mL). The cake was dried overnight under a nitrogen bag to afford 8-(5-bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (68.2 g; 85%) as a white solid.
Quantity
60.5 g
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
solvent
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1([OH:16])[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1.[Br:17]N1C(=O)CCC1=O>CN(C=O)C>[Br:17][C:5]1[S:1][C:2]([C:6]2([OH:16])[CH2:7][CH2:8][C:9]3([O:13][CH2:12][CH2:11][O:10]3)[CH2:14][CH2:15]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
S1C(=NC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
365 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
49.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 45° C.
ADDITION
Type
ADDITION
Details
H2O (600 mL) containing 15.8 g Na2SO3
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
affording a solid
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 2× with H2O (300 mL)
CUSTOM
Type
CUSTOM
Details
The cake was dried overnight under a nitrogen bag
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 68.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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